8-((4-benzylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-((4-benzylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromen-6-one core structure fused with a dioxolo ring and a benzylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((4-benzylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Chromen-6-one Core: This can be achieved through the condensation of appropriate phenolic compounds with aldehydes under acidic conditions.
Introduction of the Dioxolo Ring: The dioxolo ring can be introduced via cyclization reactions involving dihydroxybenzene derivatives.
Attachment of the Benzylpiperidine Moiety: The final step involves the nucleophilic substitution reaction where the benzylpiperidine group is introduced to the chromen-6-one core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-((4-benzylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
8-((4-benzylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 8-((4-benzylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with specific molecular targets in the body. The benzylpiperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The chromen-6-one core may also interact with various enzymes, influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: Shares the benzylpiperidine moiety but lacks the chromen-6-one core.
[1,3]dioxolo[4,5-g]chromen-6-one: Contains the chromen-6-one core but lacks the benzylpiperidine moiety.
Uniqueness
8-((4-benzylpiperidin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is unique due to the combination of the benzylpiperidine moiety and the chromen-6-one core, which may confer distinct biological activities and chemical properties not observed in the individual components.
Properties
IUPAC Name |
8-[(4-benzylpiperidin-1-yl)methyl]-[1,3]dioxolo[4,5-g]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-23-11-18(19-12-21-22(27-15-26-21)13-20(19)28-23)14-24-8-6-17(7-9-24)10-16-4-2-1-3-5-16/h1-5,11-13,17H,6-10,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WANBZBVLYPVDIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CC3=CC(=O)OC4=CC5=C(C=C34)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.